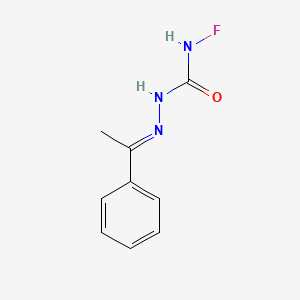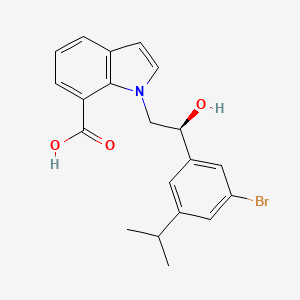
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a brominated phenyl group, an indole core, and a carboxylic acid functional group, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Isopropylation: The addition of an isopropyl group to the brominated phenyl ring, typically using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Indole Formation: The construction of the indole core through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaN3, NaOCH3, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-5-isopropyl-phenyl)boronic acid
- 3-Bromo-2-pentanol
- (3-bromo-5-isopropylphenyl)methanol
Uniqueness
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid is unique due to its specific combination of functional groups and its chiral nature. This uniqueness allows it to interact with biological targets in a specific manner, potentially leading to distinct biological activities and therapeutic effects.
Eigenschaften
Molekularformel |
C20H20BrNO3 |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
1-[(2S)-2-(3-bromo-5-propan-2-ylphenyl)-2-hydroxyethyl]indole-7-carboxylic acid |
InChI |
InChI=1S/C20H20BrNO3/c1-12(2)14-8-15(10-16(21)9-14)18(23)11-22-7-6-13-4-3-5-17(19(13)22)20(24)25/h3-10,12,18,23H,11H2,1-2H3,(H,24,25)/t18-/m1/s1 |
InChI-Schlüssel |
WAHNWJLVTAIGPR-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)C1=CC(=CC(=C1)Br)[C@@H](CN2C=CC3=C2C(=CC=C3)C(=O)O)O |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(CN2C=CC3=C2C(=CC=C3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
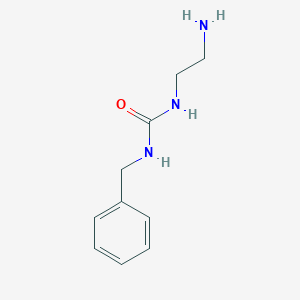



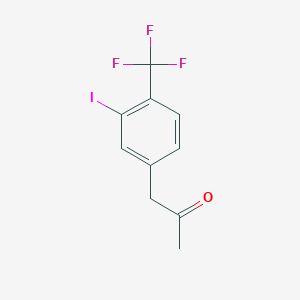
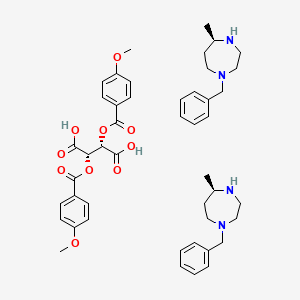

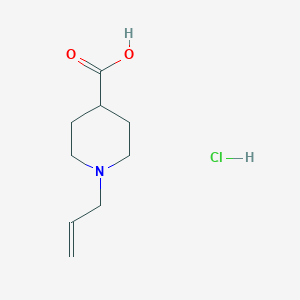
![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)
